molecular formula C5H6F2O4 B2748986 Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate CAS No. 840521-79-1

Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate

Cat. No.: B2748986
CAS No.: 840521-79-1
M. Wt: 168.096
InChI Key: GTEBOWHIOHDJMT-UHFFFAOYSA-N
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Description

Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate is an organic compound with the molecular formula C7H10F2O4 and a molecular weight of 196.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a keto group within its structure. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate typically involves the reaction of ethyl acetoacetate with difluoromethyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, at low temperatures to ensure the stability of the intermediate products . The reaction mixture is then subjected to reflux conditions to complete the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions. The process begins with the preparation of the starting materials, followed by their controlled addition to a reaction vessel. The reaction is monitored and maintained at specific temperatures and pressures to optimize yield and purity. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is employed in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can alter metabolic pathways and affect biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4-Difluoro-3-oxobutanoate
  • Ethyl 4,4-Difluoro-2-methoxy-3-hydroxybutyrate
  • Ethyl 4,4-Difluoro-2-methoxy-3-oxopentanoate

Uniqueness

Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate is unique due to the presence of both methoxy and difluoro groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O4/c1-3-13-7(11)5(12-2)4(10)6(8)9/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNQHSHJXFKRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260451
Record name Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840521-79-1
Record name Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=840521-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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